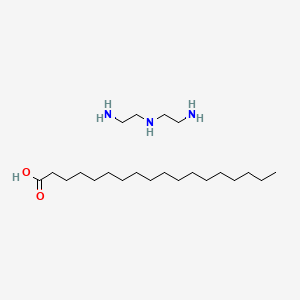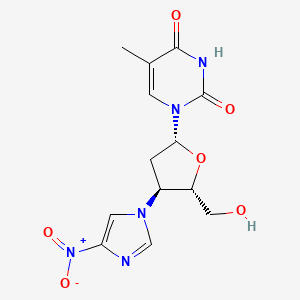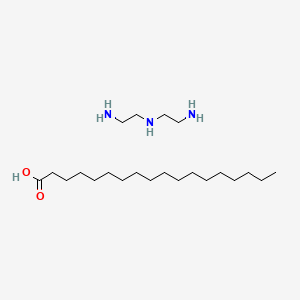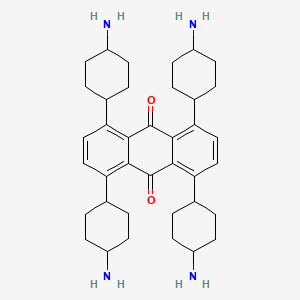
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is a complex organic compound with the molecular formula C38H52N4O2. It is known for its unique structure, which includes an anthraquinone core substituted with four aminocyclohexyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone typically involves the reaction of anthraquinone with 4-aminocyclohexylamine under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Cyclohexylation: Attachment of aminocyclohexyl groups to the anthraquinone core.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminocyclohexyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetrakis(phenylamino)anthraquinone
- 1,4,5,8-Tetrakis(methylamino)anthraquinone
- 1,4,5,8-Tetrakis(ethylamino)anthraquinone
Comparison
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone is unique due to its aminocyclohexyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, biological activity, and applications.
Eigenschaften
CAS-Nummer |
94107-98-9 |
|---|---|
Molekularformel |
C38H52N4O2 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
1,4,5,8-tetrakis(4-aminocyclohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2 |
InChI-Schlüssel |
VQIKXPKVWOCUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



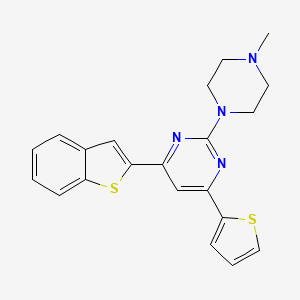
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
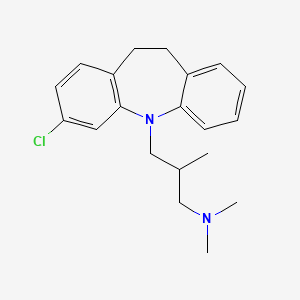
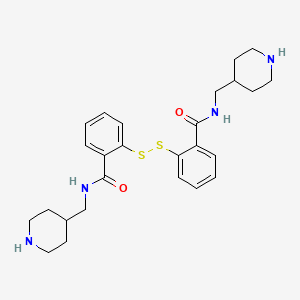
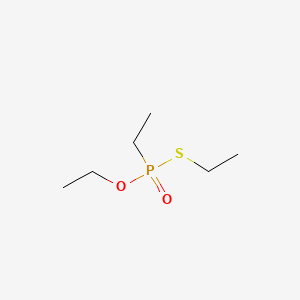
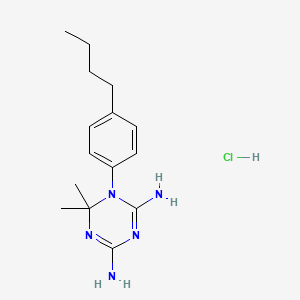
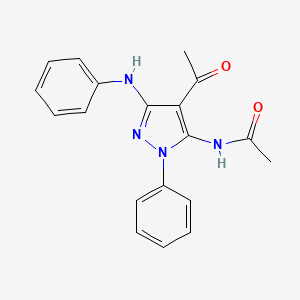
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)
